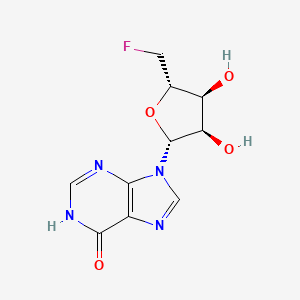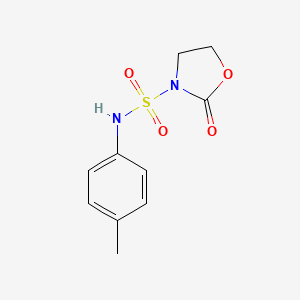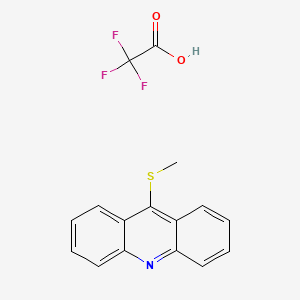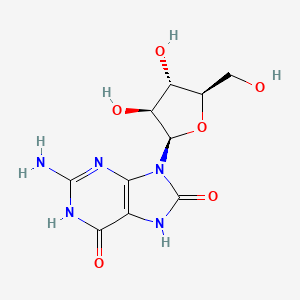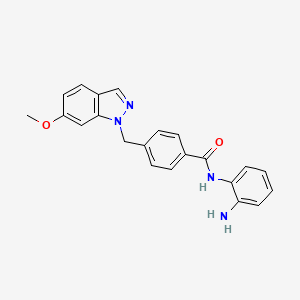
n-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, featuring an indazole moiety and a methoxy group, suggests it may have interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Moiety: Starting from a suitable precursor, the indazole ring can be formed through cyclization reactions.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like methyl iodide.
Coupling Reactions: The final step involves coupling the indazole derivative with a benzamide precursor under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of efficient catalysts to speed up reactions.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminophenyl)benzamide: Lacks the indazole and methoxy groups.
4-((6-Methoxy-1h-indazol-1-yl)methyl)benzamide: Lacks the aminophenyl group.
Uniqueness
N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide is unique due to its combination of an indazole moiety, a methoxy group, and an aminophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
920315-17-9 |
|---|---|
Fórmula molecular |
C22H20N4O2 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-4-[(6-methoxyindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-11-10-17-13-24-26(21(17)12-18)14-15-6-8-16(9-7-15)22(27)25-20-5-3-2-4-19(20)23/h2-13H,14,23H2,1H3,(H,25,27) |
Clave InChI |
BCYDFVYYEGQYHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=NN2CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


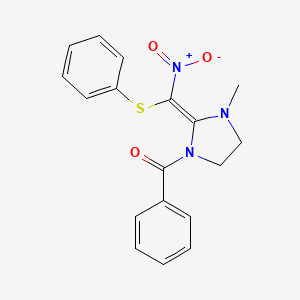
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)
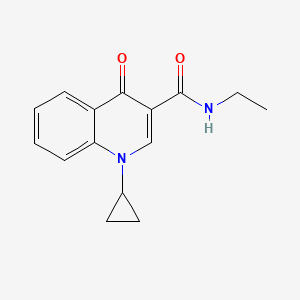
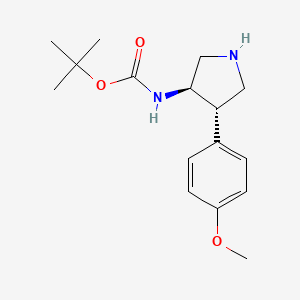
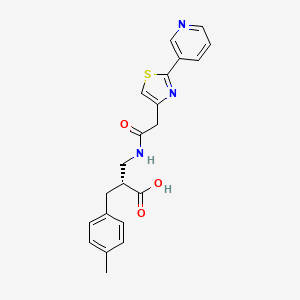
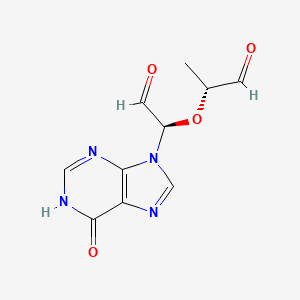
![2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12926463.png)
